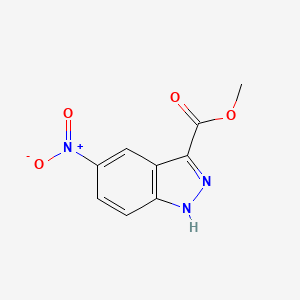

Methyl 5-nitro-1H-indazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-nitro-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4/c1-16-9(13)8-6-4-5(12(14)15)2-3-7(6)10-11-8/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUGVBZYZYAHPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50506966 | |

| Record name | Methyl 5-nitro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78155-75-6 | |

| Record name | Methyl 5-nitro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 5-nitro-1H-indazole-3-carboxylate" synthesis from 5-nitroindazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of Methyl 5-nitro-1H-indazole-3-carboxylate, a key intermediate in pharmaceutical research, from 5-nitroindazole-3-carboxylic acid.[1] This document outlines the experimental protocol, quantitative data, and a visual representation of the synthesis workflow.

Reaction Overview

The synthesis involves the esterification of 5-nitroindazole-3-carboxylic acid using methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. This reaction, a classic Fischer esterification, proceeds by protonating the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 5-Nitroindazole-3-carboxylic acid | [2] |

| Reagent | Methanol | [2] |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | [2] |

| Reactant Molar Ratio | 1 : 0.5 (5-Nitroindazole-3-carboxylic acid : H₂SO₄) | [2] |

| Reaction Temperature | Reflux (Boiling point of Methanol) | [2] |

| Reaction Time | 6 hours | [2] |

| Product Yield | 64% | [2] |

| Melting Point | 234-236 °C | [2] |

| Appearance | Yellow solid | [2] |

| Molecular Formula | C₉H₇N₃O₄ | [2][3] |

| Molecular Weight | 221.17 g/mol | [2] |

| CAS Number | 78155-75-6 | [2] |

Experimental Protocol

This section details the step-by-step procedure for the synthesis of this compound.[2]

Materials:

-

5-Nitroindazole-3-carboxylic acid (38.64 mmol, 8 g)

-

Methanol (80 cm³)

-

Concentrated Sulfuric Acid (19.323 mmol)

-

Crushed ice

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, prepare a mixture of 8 g (38.64 mmol) of 5-nitroindazole-3-carboxylic acid in 80 cm³ of methanol.

-

Catalyst Addition: Cool the reaction mixture to below 10 °C. Over a period of 30 minutes, add concentrated sulfuric acid (19.323 mmol) dropwise to the mixture.

-

Reflux: After the addition of the catalyst is complete, heat the reaction mixture to reflux and maintain for 6 hours.

-

Work-up: Cool the reaction mass to room temperature. Pour the mixture into crushed ice.

-

Isolation: Filter the resulting precipitate.

-

Purification: Recrystallize the crude product from ethanol to yield this compound as a yellow solid.

Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Synthesis workflow for this compound.

References

Technical Guide: Physicochemical Properties of Methyl 5-nitro-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 5-nitro-1H-indazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available data on its chemical structure, physical properties, and synthetic methodologies. Due to the limited availability of direct experimental spectroscopic data, this guide also presents predicted values and data from closely related analogs to provide a comprehensive profile. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar indazole derivatives.

Chemical Identity and Structure

This compound is a derivative of indazole, a bicyclic aromatic heterocycle. The presence of a nitro group at the 5-position and a methyl carboxylate group at the 3-position significantly influences its electronic properties and reactivity.

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. It is important to note that some of these values are predicted due to the absence of comprehensive experimental data in the peer-reviewed literature.

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O₄ | --INVALID-LINK--[1] |

| Molecular Weight | 221.17 g/mol | --INVALID-LINK--[2] |

| CAS Number | 78155-75-6 | --INVALID-LINK--[1] |

| Appearance | Yellow solid | --INVALID-LINK--[2] |

| Melting Point | 234-236 °C | --INVALID-LINK--[2] |

| Boiling Point | 440.0 ± 25.0 °C (Predicted) | --INVALID-LINK-- |

| pKa | 9.0 ± 0.40 (Predicted) | --INVALID-LINK-- |

| Solubility | Data not available | |

| LogP | Data not available |

Synthesis and Characterization

Synthetic Protocol

This compound can be synthesized via the esterification of 5-Nitroindazole-3-carboxylic acid. A representative experimental protocol is detailed below.[2]

Workflow for the Synthesis of this compound:

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Concentrated sulfuric acid (19.323 mmol) is added dropwise to a stirred mixture of 5-nitroindazole-3-carboxylic acid (8 g, 38.64 mmol) in 80 cm³ of methanol. The addition is performed over a period of 30 minutes while maintaining the temperature below 10 °C. Following the addition, the reaction mixture is refluxed for 6 hours. After cooling to room temperature, the reaction mass is poured into crushed ice. The resulting precipitate is collected by filtration and purified by recrystallization from ethanol to yield the final product as a yellow solid.[2]

Spectroscopic Characterization (Predicted and Comparative Data)

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected chemical shifts for the protons and carbons of the indazole core are influenced by the electron-withdrawing effects of the nitro and carboxylate groups.

-

¹H NMR: The aromatic protons are expected to appear in the downfield region, typically between δ 7.5 and 9.0 ppm. The methyl ester protons will likely be observed as a singlet around δ 4.0 ppm. The N-H proton of the indazole ring is expected to be a broad singlet at a higher chemical shift, which may be exchangeable with D₂O. For comparison, in 5-nitro-3-phenyl-1H-indazole, the N-H proton appears as a broad singlet at δ 11.84 ppm in CDCl₃.[3]

-

¹³C NMR: The carbonyl carbon of the ester is anticipated to resonate around 160-165 ppm. The aromatic carbons will appear in the range of 110-150 ppm. The carbon bearing the nitro group (C5) is expected to be significantly downfield. The methyl carbon of the ester should appear around 52-55 ppm.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹.

-

C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

-

NO₂ Stretch: Two strong bands corresponding to the asymmetric and symmetric stretching vibrations, typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C-O Stretch (Ester): Bands in the 1250-1000 cm⁻¹ region.[4]

-

Aromatic C=C and C-H Bending: Characteristic absorptions in the fingerprint region.

3.2.3. Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 221. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, M-31) and the carboxylate group (-COOCH₃, M-59). The loss of NO₂ (M-46) is also a possible fragmentation pathway.[5]

Potential Applications and Biological Activity

The 5-nitroindazole scaffold is a recognized pharmacophore with a range of biological activities. Derivatives of 5-nitroindazole have been investigated for their potential as:

-

Antitubercular and Antifungal Agents: Certain 5-nitroindazole acetamides have shown significant activity against Mycobacterium tuberculosis and various fungal strains.[6]

-

Trichomonacidal and Antichagasic Agents: Some 5-nitroindazole derivatives have demonstrated notable activity against Trichomonas vaginalis and Trypanosoma cruzi.[7]

-

Nitric Oxide Synthase Inhibitors: Nitro-substituted indazoles have been characterized as inhibitors of nitric oxide synthase, with potential applications in conditions where nitric oxide plays a pathological role.[8]

The logical relationship for exploring the biological activity of this compound is outlined below.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. eurekaselect.com [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 5-nitro-1H-indazole-3-carboxylate (CAS: 78155-75-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-nitro-1H-indazole-3-carboxylate, with CAS number 78155-75-6, is a heterocyclic organic compound belonging to the indazole class of molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and a discussion of its potential, though currently undocumented, role in research and development. While the broader class of indazole derivatives has shown significant promise in various therapeutic areas, specific biological activity for this particular compound is not extensively reported in publicly available literature. This document aims to serve as a foundational resource for researchers interested in this molecule, consolidating available data and outlining a clear experimental pathway for its synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. This data has been compiled from various chemical supplier databases and literature sources.

| Identifier | Value | Source |

| CAS Number | 78155-75-6 | Multiple Sources |

| Molecular Formula | C₉H₇N₃O₄ | [1][2] |

| Molecular Weight | 221.17 g/mol | [1][2] |

| IUPAC Name | This compound | N/A |

| Synonyms | 5-Nitro-1H-indazole-3-carboxylic acid methyl ester | [2] |

| Property | Value | Source |

| Appearance | Yellow solid | [3] |

| Melting Point | 234-236 °C | [3] |

| Purity | Typically ≥95% | [2] |

| Solubility | Information not widely available | N/A |

| Storage | Room temperature | N/A |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the esterification of 5-Nitro-1H-indazole-3-carboxylic acid.

Experimental Protocol

Materials:

-

5-Nitro-1H-indazole-3-carboxylic acid (starting material)

-

Methanol (reagent and solvent)

-

Concentrated Sulfuric Acid (catalyst)

-

Crushed ice

-

Ethanol (for recrystallization)

Procedure: [3]

-

In a reaction vessel, suspend 8 grams (38.64 mmol) of 5-Nitro-1H-indazole-3-carboxylic acid in 80 cm³ of methanol.

-

Cool the mixture to below 10 °C using an ice bath.

-

Slowly add concentrated sulfuric acid (19.323 mmol) dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, reflux the reaction mixture for 6 hours.

-

Cool the reaction mass to room temperature.

-

Pour the cooled reaction mixture into crushed ice.

-

Filter the resulting precipitate.

-

Recrystallize the crude product from ethanol to yield pure this compound.

Expected Yield: 64% (5.45 g)[3]

Synthesis Workflow

Biological Activity and Potential Applications

A recent study highlighted the trypanocidal activity of 5-nitroindazolin-3-one derivatives, suggesting that the 5-nitroindazole core may be a promising starting point for the development of new treatments for Chagas disease.[1][4] The mechanism of action is thought to involve the generation of reactive oxygen species, leading to apoptosis in the parasite.[4]

Given the structural similarities, it is plausible that this compound could serve as a valuable intermediate or starting material for the synthesis of novel therapeutic agents.[5] Further research, including high-throughput screening and structure-activity relationship (SAR) studies, is necessary to elucidate its specific biological targets and potential therapeutic utility.

Signaling Pathways

Due to the lack of specific biological activity data for this compound, there are no established signaling pathways to be visualized at this time. Future research identifying the molecular targets of this compound will be crucial for mapping its interactions within biological systems.

Conclusion

This compound is a readily synthesizable compound with well-defined chemical and physical properties. While its specific biological activity remains to be thoroughly investigated, the broader class of indazole derivatives demonstrates significant therapeutic potential. This technical guide provides a solid foundation for researchers to synthesize and further explore the properties and potential applications of this molecule. The detailed synthesis protocol and compiled data are intended to facilitate future research into this and related compounds, potentially leading to the discovery of novel therapeutic agents.

Safety Information

Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

Molecular structure and weight of "Methyl 5-nitro-1H-indazole-3-carboxylate"

An In-depth Technical Guide to Methyl 5-nitro-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, a compound of interest in pharmaceutical and agrochemical research.

Molecular Properties and Structure

This compound is a stable, solid organic compound.[1][2] Its unique molecular architecture, featuring an indazole core functionalized with a nitro group and a methyl ester, makes it a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the fields of anti-inflammatory and anticancer research.[2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₇N₃O₄ | [1][3] |

| Molecular Weight | 221.17 g/mol | [3][4] |

| CAS Number | 78155-75-6 | [1][3] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1][4] |

| InChI | InChI=1S/C9H7N3O4/c1-16-9(13)8-6-4-5(12(14)15)2-3-7(6)10-11-8/h2-4H,1H3,(H,10,11) | [1] |

| InChIKey | TUUGVBZYZYAHPC-UHFFFAOYSA-N | [1] |

| Synonyms | 5-Nitro-1H-indazole-3-carboxylic Acid Methyl Ester | [1] |

Molecular Structure Visualization

The 2D chemical structure of this compound is depicted in the following diagram, generated using the Graphviz DOT language.

Experimental Protocols

The following section details a common laboratory procedure for the synthesis of this compound.

Synthesis of this compound

This protocol is based on the esterification of 5-nitroindazole-3-carboxylic acid.

Materials:

-

5-Nitroindazole-3-carboxylic acid

-

Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Crushed ice

-

Ethanol (for recrystallization)

Procedure:

-

A reaction mixture of 8 g (38.64 mmol) of 5-nitroindazole-3-carboxylic acid in 80 cm³ of methanol is prepared.[3]

-

Concentrated sulfuric acid (19.323 mmol) is added dropwise to the mixture over a period of 30 minutes, ensuring the temperature is maintained below 10°C.[3]

-

The reaction mixture is then refluxed for 6 hours.[3]

-

After reflux, the mixture is cooled to room temperature.[3]

-

The cooled reaction mass is poured into crushed ice, which will cause the product to precipitate.[3]

-

The precipitate is collected by filtration.[3]

-

The crude product is purified by recrystallization from ethanol to yield the final product as a yellow solid.[3]

Expected Yield: Approximately 64% (5.45 g).[3]

Synthesis Workflow

The synthesis process can be visualized as a sequential workflow, illustrated by the following diagram.

This guide provides foundational technical information for professionals working with this compound. For further details on handling, safety, and specific applications, consulting the primary literature and safety data sheets is recommended.

References

Technical Guide: Spectroscopic Profile of Methyl 5-nitro-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5-nitro-1H-indazole-3-carboxylate (CAS No: 78155-75-6).[1][2][3] Due to the limited availability of published experimental spectra for this specific molecule, this guide combines data from closely related analogs with predicted values to offer a robust characterization profile. The methodologies for synthesis and spectroscopic analysis are also detailed.

Compound Information:

Molecular Structure and Numbering

The standard numbering scheme for the indazole ring is used for the assignment of spectroscopic signals.

Spectroscopic Data Summary

The following tables summarize the predicted and analogous spectroscopic data for the title compound.

Table 1: ¹H NMR Data (Predicted)

Solvent: DMSO-d₆, Reference: TMS

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Notes |

| ~14.7 | br s | - | N1-H | Expected to be a broad singlet due to quadrupole broadening and exchange. Position is highly dependent on concentration and solvent. Based on analog data.[5] |

| ~8.90 | d | J ≈ 2.0 | H4 | Doublet due to coupling with H6. Shifted downfield by the anisotropic effect of the nitro group. Based on analog data.[5] |

| ~8.30 | dd | J ≈ 9.0, 2.0 | H6 | Doublet of doublets due to coupling with H7 and H4. Based on analog data.[5] |

| ~7.90 | d | J ≈ 9.0 | H7 | Doublet due to coupling with H6. Based on analog data.[5] |

| ~3.95 | s | - | -OCH₃ | A singlet corresponding to the three protons of the methyl ester group. Predicted based on typical values for methyl esters. |

Table 2: ¹³C NMR Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~163.0 | C=O | Predicted chemical shift for an ester carbonyl carbon. |

| ~145.5 | C5 | Carbon bearing the nitro group. Based on analog data.[5] |

| ~144.0 | C7a | Bridgehead carbon. Based on analog data.[5] |

| ~143.2 | C3 | Carbon attached to the carboxylate group. Based on analog data.[5] |

| ~122.5 | C6 | Aromatic CH. Based on analog data.[5] |

| ~119.5 | C4 | Aromatic CH, significantly influenced by the adjacent nitro group. Based on analog data.[5] |

| ~118.0 | C3a | Bridgehead carbon. Based on analog data.[5] |

| ~112.5 | C7 | Aromatic CH. Based on analog data.[5] |

| ~52.5 | -OCH₃ | Methyl carbon of the ester group. Predicted based on typical values. |

Table 3: Infrared (IR) Spectroscopy Data

Data based on the structurally similar 5-nitro-1H-indazole-3-carboxaldehyde.[5]

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

| ~3330 | N-H Stretch | Indazole N-H bond |

| ~1720-1700 | C=O Stretch | Ester carbonyl |

| ~1520 | N-O Asymmetric Str | Nitro group (NO₂) |

| ~1340 | N-O Symmetric Str | Nitro group (NO₂) |

| ~1250 | C-O Stretch | Ester C-O bond |

| ~1445 | C=C Stretch | Aromatic ring |

Table 4: Mass Spectrometry (MS) Data

Predicted for C₉H₇N₃O₄, Exact Mass: 221.0437

| m/z (Da) | Adduct/Fragment | Notes |

| 222.0510 | [M+H]⁺ | Protonated molecular ion, expected in ESI+ mode. Predicted value.[6] |

| 244.0329 | [M+Na]⁺ | Sodium adduct, commonly observed in ESI+ mode. Predicted value.[6] |

| 221.0437 | [M]⁺˙ | Molecular ion, expected in EI mode. |

| 220.0364 | [M-H]⁻ | Deprotonated molecular ion, expected in ESI- mode. Predicted value.[6] |

Experimental Protocols

Synthesis of this compound[1]

-

Reaction Setup: 8 g (38.64 mmol) of 5-Nitroindazole-3-carboxylic acid is suspended in 80 cm³ of methanol in a round-bottom flask equipped with a reflux condenser.

-

Acid Addition: The mixture is cooled to below 10 °C in an ice bath. Concentrated sulfuric acid (19.323 mmol) is added dropwise over 30 minutes, ensuring the temperature remains low.

-

Reflux: After the addition is complete, the reaction mixture is heated to reflux and maintained for 6 hours.

-

Work-up: The reaction is cooled to room temperature and then poured over crushed ice.

-

Isolation and Purification: The resulting precipitate is collected by filtration. The crude product is then recrystallized from ethanol to yield the pure this compound as a yellow solid.[1]

Spectroscopic Analysis Protocols

The following are generalized protocols based on methods used for similar indazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy [7]

-

Sample Preparation: A sample of ~5-10 mg is dissolved in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

-

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 16 to 64 depending on the sample concentration.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. A significantly larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) is a common technique. The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer. Data can be acquired in both positive and negative ion modes to observe different adducts.

Logical Workflow: Synthesis to Characterization

The diagram below illustrates the logical flow from the synthesis of the compound to its structural confirmation using various spectroscopic techniques.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 78155-75-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 6. PubChemLite - 1-methyl-5-nitro-1h-indazole-3-carboxylic acid (C9H7N3O4) [pubchemlite.lcsb.uni.lu]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of Methyl 5-nitro-1H-indazole-3-carboxylate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of Methyl 5-nitro-1H-indazole-3-carboxylate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a comprehensive experimental protocol for determining its solubility in common laboratory solvents. The predicted solubility based on the compound's chemical structure is also discussed.

Compound Profile: this compound

-

Chemical Formula: C₉H₇N₃O₄[1]

-

Molecular Weight: 221.17 g/mol [1]

-

Appearance: Expected to be a solid.[2]

-

Structure: The molecule contains a polar indazole ring system, a nitro group which is strongly electron-withdrawing, and a methyl ester group. The presence of these functional groups will govern its solubility behavior. The methyl ester functional group may enhance reactivity and solubility.[3]

Predicted Solubility in Common Laboratory Solvents

Based on the principle of "like dissolves like," the solubility of an organic compound is determined by its polarity relative to the solvent.[4] The structure of this compound suggests a degree of polarity. The following table outlines the predicted qualitative solubility in a range of common laboratory solvents. It is important to note that these are predictions and must be confirmed through experimental validation.

| Solvent Category | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The presence of N-H and polar functional groups may allow for some interaction with protic solvents. However, the overall aromatic system may limit high solubility in water. A synthesis method notes recrystallization from ethanol, suggesting at least moderate solubility in this solvent at elevated temperatures.[1] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile | High | The polar nature of the compound suggests it will be soluble in polar aprotic solvents which can solvate the molecule without hydrogen bonding to the same extent as protic solvents. A similar compound, 1-Methyl-1H-indazole-3-carboxylic acid, is reported to be highly soluble in DMSO.[5] |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low | The significant polarity of the nitro and ester groups is likely to make the compound poorly soluble in non-polar solvents. |

| Aqueous Acid/Base | 5% HCl, 5% NaOH, 5% NaHCO₃ | Likely insoluble in acid, potentially soluble in strong base | The indazole N-H is weakly acidic and may be deprotonated by a strong base like NaOH, forming a more soluble salt. It is unlikely to be basic enough to dissolve in 5% HCl. The acidity is likely not high enough for dissolution in a weak base like NaHCO₃.[6][7][8] |

Experimental Protocol for Solubility Determination

The following protocol provides a systematic approach to determining the qualitative and semi-quantitative solubility of this compound.

3.1. Materials and Equipment

-

This compound

-

Small test tubes or vials

-

Spatula

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Analytical balance

-

A range of solvents:

-

Deionized Water

-

Ethanol

-

Methanol

-

Dimethyl Sulfoxide (DMSO)

-

Dimethylformamide (DMF)

-

Acetone

-

Acetonitrile

-

Hexane

-

Toluene

-

Diethyl Ether

-

5% (w/v) Sodium Hydroxide (NaOH) solution

-

5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

-

5% (v/v) Hydrochloric Acid (HCl) solution

-

Concentrated Sulfuric Acid (H₂SO₄)

-

3.2. Qualitative Solubility Testing Workflow

This workflow provides a systematic approach to classify the compound's solubility.[6][7][8]

Caption: A logical workflow for the qualitative solubility testing of an organic compound.

3.3. Experimental Procedure

-

Sample Preparation: Weigh a small, precise amount of this compound (e.g., 1-5 mg) into a clean, dry test tube or vial.[6]

-

Solvent Addition: Add a measured volume of the first solvent to be tested (e.g., 100 µL) to the test tube.

-

Mixing: Vigorously mix the contents of the test tube using a vortex mixer for a set period (e.g., 1-2 minutes).[4]

-

Observation: Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is considered soluble in that volume of solvent.

-

Incremental Solvent Addition: If the solid has not completely dissolved, add another measured volume of the solvent and repeat the mixing and observation steps. Continue this process up to a defined total volume (e.g., 1 mL).

-

Classification:

-

Soluble: If the compound dissolves completely.

-

Partially Soluble: If some, but not all, of the compound dissolves.

-

Insoluble: If no significant amount of the compound dissolves.

-

-

Record Keeping: Meticulously record the amount of solute, the volume of solvent added at each step, and the final solubility classification for each solvent tested.

3.4. Semi-Quantitative Solubility Determination

To obtain a more quantitative measure of solubility (e.g., in mg/mL), a saturation method can be employed:

-

Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle. Carefully remove a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting.

-

Solvent Evaporation: Evaporate the solvent from the collected supernatant under reduced pressure or gentle heating.

-

Mass Determination: Accurately weigh the remaining solid residue.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of supernatant (mL))

Data Presentation

All experimentally determined solubility data should be compiled into a clear and structured table for easy comparison.

Table 1: Experimental Solubility of this compound

| Solvent | Qualitative Solubility (e.g., Soluble, Partially Soluble, Insoluble) | Semi-Quantitative Solubility (mg/mL) at [Temperature] °C | Observations |

| Water | |||

| Ethanol | |||

| Methanol | |||

| DMSO | |||

| DMF | |||

| Acetone | |||

| Acetonitrile | |||

| Hexane | |||

| Toluene | |||

| Diethyl Ether | |||

| 5% NaOH | |||

| 5% NaHCO₃ | |||

| 5% HCl | |||

| conc. H₂SO₄ |

Conclusion

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 1H-Indazole-3-Carboxylic Acid Methyl Ester - Natural Micron Pharm Tech [nmpharmtech.com]

- 4. chem.ws [chem.ws]

- 5. medchemexpress.com [medchemexpress.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. www1.udel.edu [www1.udel.edu]

Discovery and history of indazole-3-carboxylate synthesis

An In-depth Technical Guide to the Discovery and Synthesis of Indazole-3-carboxylates

Introduction

Indazole-3-carboxylates and their derivatives represent a cornerstone scaffold in modern medicinal chemistry and drug development. As bioisosteres of indoles, these aromatic heterocyclic compounds are integral to a wide array of pharmacologically active molecules, including anti-inflammatory agents, anti-cancer drugs, and potent receptor antagonists.[1][2][3] The journey to synthesize this privileged structure has evolved significantly, moving from classical, often harsh and low-yielding methods to highly efficient, selective, and scalable modern protocols. This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic strategies for indazole-3-carboxylates, aimed at researchers, scientists, and professionals in drug development.

Chapter 1: The Classical Era - Foundational Syntheses

The history of indazole synthesis begins with the pioneering work of German chemist Emil Fischer, who first defined the indazole ring system in the late 19th century.[1] His early work, while not directly producing 3-carboxylates, laid the essential groundwork by exploring the reactions of hydrazines, which are fundamental to many classical and modern synthetic routes.[1][4][5]

The Japp-Klingemann Reaction

One of the most significant classical routes is the Japp-Klingemann reaction, first reported in 1887.[6][7] This reaction synthesizes hydrazones from the coupling of aryl diazonium salts with β-keto-esters or β-keto-acids.[6][7] The resulting arylhydrazone can then undergo acid-catalyzed cyclization, in a manner analogous to the Fischer indole synthesis, to form the indazole ring.[6][8] While versatile, this method is often a multi-step process and can be limited by the stability of the diazonium salts and the conditions required for cyclization.[9]

Synthesis from Isatin Precursors

Another established classical method involves the use of isatins (indole-1H-2,3-diones). This route typically begins with the hydrolysis of isatin using a strong base like sodium hydroxide, followed by a reaction cascade that ultimately yields the indazole-3-carboxylic acid.[10] While effective, this pathway can require harsh conditions and may not be suitable for substrates with sensitive functional groups.

Chapter 2: The Modern Era - Efficiency and Directness

The late 20th and early 21st centuries witnessed a paradigm shift in indazole synthesis, driven by the demand for greater efficiency, functional group tolerance, and scalability in drug discovery programs.

[3+2] Cycloaddition of Arynes and Diazo Compounds

Arguably the most impactful modern strategy for the direct synthesis of indazole-3-carboxylates is the [3+2] dipolar cycloaddition of arynes with diazo compounds.[11] In a typical procedure, an aryne precursor, such as 2-(trimethylsilyl)phenyl triflate, is treated with a fluoride source (e.g., CsF or TBAF) to generate the highly reactive benzyne intermediate in situ.[11][12] This intermediate is immediately trapped by a diazo compound, like ethyl diazoacetate, to directly afford the ethyl 1H-indazole-3-carboxylate product in high yields.[12] This method is characterized by its mild reaction conditions, operational simplicity, and broad substrate scope, making it a preferred route in many discovery laboratories.[11][13]

Transition-Metal-Catalyzed Annulation

The advent of transition-metal catalysis has opened new avenues for constructing the indazole core through C-H activation and cross-coupling strategies.[14]

-

Rhodium (Rh)-Catalyzed Synthesis: Rh(III)-catalyzed C-H activation and annulation of azobenzenes or azoxy compounds with diazoesters provides a powerful method for synthesizing 2H-indazoles.[15][16]

-

Palladium (Pd) and Copper (Cu)-Catalyzed Reactions: Palladium and copper catalysts are widely used for C-N bond formation. Methods have been developed involving the coupling of 2-halobenzonitriles with hydrazines or the palladium-catalyzed arylation of benzophenone hydrazone followed by an acid-mediated deprotection and cyclization sequence.[11][17]

The Davis-Beirut Reaction

While primarily a route to 2H-indazoles, the Davis-Beirut reaction is a noteworthy modern advancement. It is a robust, redox-neutral, and often metal-free method that proceeds via an N-N bond-forming heterocyclization of a key nitroso imine intermediate.[18][19] This reaction is valued for its use of inexpensive starting materials and its reliability in forming the 2H-indazole core, which can be a precursor to other functionalized indazoles.[18][20]

Chapter 3: Quantitative Data Summary

The following tables summarize quantitative data for key synthetic methodologies, allowing for a direct comparison of their efficiency and conditions.

Table 1: Comparison of Key Synthetic Routes to Indazole-3-Carboxylates

| Method | Key Reagents | Typical Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|

| [3+2] Cycloaddition | 2-(TMS)aryl triflate, Ethyl diazoacetate, CsF | Acetonitrile | Room Temp | 82-95% | [11][12] |

| Japp-Klingemann | Aryl diazonium salt, β-keto-ester, Base | Ethanol/Water | 0°C to Reflux | 60-85% | [8][9] |

| From Isatin | Isatin, NaOH, NaNO₂, HCl | Water | 0°C to 100°C | Variable, often lower | [10] |

| Direct N1-Alkylation | Indazole-3-carboxylic acid, NaH, Alkyl halide | DMF | Room Temp | 51-96% |[21][22] |

Chapter 4: Detailed Experimental Protocols

Protocol 4.1: Synthesis of Ethyl 1H-indazole-3-carboxylate via [3+2] Cycloaddition[12]

This procedure is adapted from the verified protocol published in Organic Syntheses.

-

Reagents and Setup:

-

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 eq.)

-

Cesium fluoride (CsF) (2.2 eq.)

-

Ethyl diazoacetate (1.1 eq.)

-

Anhydrous acetonitrile (MeCN)

-

An oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

-

-

Procedure:

-

To the flask, add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and anhydrous acetonitrile.

-

Add cesium fluoride to the solution and stir the resulting suspension.

-

Slowly add ethyl diazoacetate to the mixture via syringe over 5-10 minutes.

-

Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (e.g., eluting with a hexanes/EtOAc gradient) to afford the pure ethyl 1H-indazole-3-carboxylate as an off-white solid. Expected Yield: ~82% .

-

Protocol 4.2: Scalable Diazonium-Free Synthesis of Indazole-3-carboxylic acid[10]

This protocol is based on a scalable method described in patent literature, avoiding potentially hazardous diazonium intermediates.

-

Step A: Synthesis of Benzaldehyde Phenylhydrazone:

-

Combine phenylhydrazine (1.0 eq.) and benzaldehyde (1.0 eq.) in an appropriate solvent. This reaction is often rapid and exothermic.

-

-

Step B: Cyclization to Intermediate:

-

The resulting benzaldehyde phenylhydrazone is subjected to cyclization conditions detailed in the patent, which may involve specific reagents and heating to form a key intermediate.

-

-

Step C: Oxidation and Hydrolysis:

-

The intermediate is then oxidized and subsequently hydrolyzed under basic conditions (e.g., NaOH) to yield the final indazole-3-carboxylic acid product.

-

The product is isolated by acidification of the aqueous solution, causing precipitation, followed by filtration and drying.

-

Protocol 4.3: N-Alkylation and Amidation of the Indazole Core[2][21][23]

This two-step process is fundamental for creating libraries of drug candidates.

-

Step A: N1-Alkylation of Indazole-3-carboxylic acid:

-

To a stirred suspension of sodium hydride (NaH, 3.0 eq.) in anhydrous DMF at room temperature, add indazole-3-carboxylic acid (1.0 eq.).

-

Stir for 30 minutes, then add the desired alkyl bromide (1.3 eq.).

-

Continue stirring at room temperature for 3-21 hours until the starting material is consumed (monitored by LC-MS). This selectively yields the N1-alkylated product.

-

-

Step B: Amide Coupling:

-

To a solution of the N1-alkylated indazole-3-carboxylic acid (1.0 eq.) in DMF, add a coupling agent like HOBt (1.2 eq.) and EDC·HCl (1.2 eq.), followed by a base such as triethylamine (TEA, 3.0 eq.).

-

Stir for 15 minutes, then add the desired primary or secondary amine (1.0 eq.).

-

Stir the reaction at room temperature for 4-24 hours.

-

Work-up by pouring the mixture into water, extracting with an organic solvent (e.g., EtOAc), washing with aqueous acid and base, drying, and concentrating. Purify by column chromatography.

-

Chapter 5: Visualizing Synthetic Pathways

The following diagrams, generated using DOT language, illustrate the logical evolution and workflows of indazole-3-carboxylate synthesis.

Conclusion

The synthesis of indazole-3-carboxylates has progressed from foundational, multi-step classical reactions to elegant and highly efficient modern strategies. The development of methods like the [3+2] cycloaddition of arynes and various transition-metal-catalyzed annulations has been transformative, providing chemists with direct access to this vital heterocyclic core under mild conditions. These advancements have significantly accelerated the discovery and development of new therapeutics, cementing the role of the indazole scaffold in medicinal chemistry. Future innovations will likely focus on further increasing sustainability, reducing catalyst loading, and expanding the scope to include even more complex and diverse molecular architectures.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Emil Fischer - Wikipedia [en.wikipedia.org]

- 5. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]

- 6. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 11. Indazole synthesis [organic-chemistry.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]

- 20. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. diva-portal.org [diva-portal.org]

- 22. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites [diva-portal.org]

Navigating the Risks: A Technical Guide to the Safe Handling of Nitroaromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

Nitroaromatic compounds are a cornerstone of modern chemistry, finding applications in pharmaceuticals, materials science, and numerous other research and development areas. However, their inherent chemical properties, which make them valuable synthetic intermediates, also present significant safety challenges. This technical guide provides a comprehensive overview of the safety and handling precautions necessary to mitigate the risks associated with these energetic and often toxic molecules. Adherence to these guidelines is paramount to ensuring a safe laboratory environment.

Understanding the Hazards of Nitroaromatic Compounds

Nitroaromatic compounds are characterized by the presence of one or more nitro (-NO₂) groups attached to an aromatic ring. This functional group profoundly influences the molecule's reactivity, stability, and toxicity.

1.1. Toxicity and Health Hazards

Many nitroaromatic compounds are known to be toxic, with potential for mutagenic and carcinogenic effects.[1][2][3] The electron-withdrawing nature of the nitro group can lead to the formation of reactive intermediates upon metabolic activation, which can damage DNA and other cellular macromolecules.[1] The position of the nitro group on the aromatic ring and the presence of other functional groups can influence the mutagenicity and carcinogenicity of these chemicals.[1]

Acute exposure can cause irritation to the skin, eyes, and respiratory tract.[4][5] Chronic exposure, even at low levels, can lead to more severe health consequences. Therefore, minimizing all routes of exposure—inhalation, dermal contact, and ingestion—is a critical aspect of safe handling.

Table 1: Selected Nitroaromatic Compound Toxicity Data

| Compound | CAS Number | LD50 (Oral, Rat) | Key Health Hazards |

| Nitrobenzene | 98-95-3 | 600 mg/kg | Toxic, Methemoglobinemia, Carcinogen |

| 2,4-Dinitrotoluene | 121-14-2 | 268 mg/kg | Toxic, Carcinogen, Reproductive Hazard |

| Trinitrotoluene (TNT) | 118-96-7 | 795 mg/kg | Explosive, Toxic |

| Picric Acid | 88-89-1 | 200 mg/kg | Explosive, Toxic, Skin Irritant |

| 3-Nitrobenzaldoxime | 3432-98-0 | Not available | Skin, eye, and respiratory irritant |

Note: This table is not exhaustive. Always consult the Safety Data Sheet (SDS) for specific compounds.

1.2. Physical and Chemical Hazards

A primary concern with many nitroaromatic compounds is their energetic nature, which can lead to explosive decomposition under certain conditions.[2] The presence of multiple nitro groups, particularly in close proximity, increases the likelihood of explosive properties. These compounds can be sensitive to:

-

Heat: Elevated temperatures can initiate exothermic decomposition, potentially leading to a runaway reaction.[6]

-

Shock and Friction: Mechanical impact or friction can provide the activation energy for detonation.[7]

-

Electrostatic Discharge (ESD): Static electricity can be a sufficient ignition source for sensitive compounds.[8]

Furthermore, nitroaromatic compounds can be flammable and may react violently with strong oxidizing or reducing agents.

Risk Assessment and Control Measures

A thorough risk assessment is the foundation of safe laboratory practice. Before working with any nitroaromatic compound, a comprehensive evaluation of the potential hazards and the implementation of appropriate control measures are mandatory.

2.1. The Hierarchy of Controls

The hierarchy of controls provides a systematic approach to mitigating laboratory hazards, from most to least effective:

-

Elimination or Substitution: If possible, substitute a hazardous nitroaromatic compound with a less hazardous alternative.

-

Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard.

-

Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Personal Protective Equipment (PPE): PPE is the last line of defense and should be used in conjunction with other control measures.

2.2. Engineering Controls

-

Chemical Fume Hoods: All manipulations of nitroaromatic compounds that may generate dust, vapors, or aerosols must be conducted in a certified chemical fume hood.[4][9]

-

Ventilated Enclosures: For weighing solid compounds, a ventilated balance enclosure should be used to contain dust.[5]

-

Blast Shields: When working with potentially explosive nitroaromatic compounds, especially on a larger scale or during initial synthesis, the use of a blast shield is essential.[7]

-

Grounding and Bonding: To prevent the buildup of static electricity, ensure all equipment is properly grounded, particularly when transferring flammable solvents.[8]

2.3. Administrative Controls

-

Standard Operating Procedures (SOPs): Detailed, written SOPs for all procedures involving nitroaromatic compounds are required. These should cover every step from receipt of the chemical to its final disposal.

-

Training: All personnel must be thoroughly trained on the hazards of the specific nitroaromatic compounds they will be handling and the emergency procedures.[10]

-

Working Alone: Avoid working alone when handling highly hazardous or energetic nitroaromatic compounds.[11]

-

Quantity Limitation: Purchase and use the smallest quantity of the chemical necessary for the experiment to minimize the potential impact of an incident.

2.4. Personal Protective Equipment (PPE)

The appropriate PPE must be worn at all times when handling nitroaromatic compounds.

Table 2: Recommended Personal Protective Equipment for Handling Nitroaromatic Compounds

| Body Part | Protection | Specifications and Rationale |

| Eyes and Face | Chemical splash goggles and a face shield | Goggles are mandatory to protect against splashes.[9] A face shield provides an additional layer of protection, especially when there is a risk of explosion or significant splashing.[5][9] |

| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) | Double gloving is recommended to provide an extra barrier against contamination.[9] No single glove material protects against all chemicals, so consult a glove compatibility chart.[9] Gloves should be inspected before each use and changed immediately upon contamination.[4][9] |

| Body | Flame-resistant laboratory coat | A lab coat made of a material like Nomex® or 100% cotton should be worn and kept fully buttoned to protect the skin.[9] Avoid synthetic fabrics that can melt or burn easily.[9] |

| Respiratory | NIOSH-approved respirator (as needed) | A respirator (e.g., N95 for particulates or a cartridge respirator for vapors) should be used when engineering controls are insufficient or during spill cleanup.[4][5] A proper fit test is required before use.[12] |

| Feet | Closed-toed, chemical-resistant shoes | Shoes must cover the entire foot to prevent injury from spills or falling objects.[9][13] |

Experimental Protocols and Safe Handling Procedures

3.1. General Handling and Storage

-

Receipt and Inspection: Upon receipt, inspect the container for any damage.

-

Labeling: Ensure all containers are clearly and accurately labeled with the chemical name, hazard warnings, and date of receipt.

-

Storage: Store nitroaromatic compounds in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials such as strong oxidizing and reducing agents.[4] Segregate them based on their hazard class.[14] Potentially explosive compounds should be stored in a designated, locked cabinet.

-

Transportation: When transporting within the laboratory, use a secondary container.

3.2. Experimental Workflow for a Typical Synthesis Involving a Nitroaromatic Compound

Caption: A logical workflow for a typical synthesis involving a nitroaromatic compound.

3.3. Protocol for Stability Testing of a Novel Nitroaromatic Compound

Stability testing is crucial to understand how a nitroaromatic compound's quality varies over time under the influence of environmental factors.[15]

Objective: To evaluate the stability of a new nitroaromatic compound under various stress conditions to identify potential degradation pathways and establish a preliminary stability profile.

Materials:

-

The novel nitroaromatic compound

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH)

-

Oxidizing agent (e.g., 3% H₂O₂)

-

Stability chambers or ovens

-

Photostability chamber

-

Validated HPLC method for purity and degradation product analysis

Methodology:

-

Sample Preparation: Prepare multiple, accurately weighed samples of the nitroaromatic compound in appropriate containers (e.g., amber glass vials).

-

Stress Conditions: Expose the samples to the following conditions:

-

Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C for a specified period (e.g., 24, 48 hours).

-

Alkaline Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60°C for a specified period.

-

Oxidation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for a specified period.

-

Thermal Degradation: Store the solid compound at elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.[16]

-

Photolytic Degradation: Expose the compound (both solid and in solution) to a controlled source of UV and visible light in a photostability chamber.[16]

-

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 8, 24, 48 hours for hydrolytic and oxidative studies; longer intervals for thermal and photolytic studies).

-

Analysis: Analyze the samples using a validated HPLC method to determine the purity of the parent compound and to detect and quantify any degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of the unstressed control to identify degradation peaks. Calculate the percentage of degradation.

Emergency Procedures

4.1. Spill Management

In the event of a spill, immediate and appropriate action is required.

Caption: A decision-making workflow for responding to a chemical spill.

4.2. First Aid

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

-

Skin Contact: Promptly wash the affected area with soap and water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation persists.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing nitroaromatic compounds must be treated as hazardous waste.[5]

-

Containerization: Collect waste in compatible, properly labeled, and sealed containers.[17] Do not mix incompatible waste streams. For example, never mix oxidizing acids with organic waste.[18]

-

Segregation:

-

Disposal: Follow your institution's hazardous waste disposal procedures. Contact your Environmental Health and Safety (EH&S) department for guidance and to arrange for waste pickup.[19] Under no circumstances should nitroaromatic compounds be disposed of down the drain.[13][20]

By understanding the inherent hazards, implementing robust control measures, and adhering to safe work practices, researchers can handle nitroaromatic compounds responsibly and minimize the risks to themselves and their colleagues. Always prioritize safety and consult the relevant Safety Data Sheets and institutional guidelines before commencing any work.

References

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dsiac.dtic.mil [dsiac.dtic.mil]

- 8. uah.edu [uah.edu]

- 9. benchchem.com [benchchem.com]

- 10. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]

- 11. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]

- 12. pppmag.com [pppmag.com]

- 13. artsci.usu.edu [artsci.usu.edu]

- 14. globalresearchchem.com [globalresearchchem.com]

- 15. Stability testing protocols | PPTX [slideshare.net]

- 16. benchchem.com [benchchem.com]

- 17. nswai.org [nswai.org]

- 18. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

- 19. ehrs.upenn.edu [ehrs.upenn.edu]

- 20. case.edu [case.edu]

Methodological & Application

Application Notes and Protocols: Esterification of 5-Nitro-1H-indazole-3-carboxylic Acid with Methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of 5-nitro-1H-indazole-3-carboxylic acid to its methyl ester, methyl 5-nitro-1H-indazole-3-carboxylate, is a crucial transformation in synthetic organic chemistry. The resulting compound serves as a key intermediate in the synthesis of various biologically active molecules and is of significant interest in pharmaceutical research and drug development.[1] This document provides a detailed protocol for this Fischer esterification reaction, outlining the necessary reagents, conditions, and work-up procedures.[2][3][4][5][6]

Reaction Scheme

The reaction involves treating 5-nitro-1H-indazole-3-carboxylic acid with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid, to yield the corresponding methyl ester and water.[2][3][7]

Chemical Equation:

5-nitro-1H-indazole-3-carboxylic acid + Methanol --(H₂SO₄)--> this compound + Water

Quantitative Data Summary

The following table summarizes the key quantitative data for the esterification of 5-nitro-1H-indazole-3-carboxylic acid with methanol.[7]

| Parameter | Value |

| Reactants | |

| 5-Nitro-1H-indazole-3-carboxylic acid | 8 g (38.64 mmol) |

| Methanol | 80 cm³ |

| Catalyst | |

| Concentrated Sulfuric Acid (H₂SO₄) | 19.323 mmol |

| Reaction Conditions | |

| Initial Temperature | Below 10 °C (during H₂SO₄ addition) |

| Reaction Temperature | Reflux |

| Reaction Time | 6 hours |

| Product Information | |

| Product Name | This compound |

| CAS Number | 78155-75-6 |

| Molecular Formula | C₉H₇N₃O₄ |

| Molecular Weight | 221.17 g/mol |

| Yield | 64% (5.45 g) |

| Physical Appearance | Yellow solid |

| Melting Point | 234-236 °C |

Experimental Protocol

This protocol is based on a reported synthesis of this compound.[7]

Materials and Reagents:

-

5-Nitro-1H-indazole-3-carboxylic acid

-

Methanol (reagent grade)

-

Concentrated Sulfuric Acid (98%)

-

Ethanol (for recrystallization)

-

Crushed ice

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus (Büchner funnel, filter paper)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 8 g (38.64 mmol) of 5-nitro-1H-indazole-3-carboxylic acid in 80 cm³ of methanol.

-

Catalyst Addition: Cool the reaction mixture to below 10 °C using an ice bath. Add concentrated sulfuric acid (19.323 mmol) dropwise to the stirred suspension over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.

-

Reflux: After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux. Continue refluxing for 6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the cooled reaction mass into a beaker containing crushed ice.

-

A precipitate of the crude product will form.

-

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water.

-

Recrystallize the crude product from ethanol to afford the pure this compound.

-

-

Drying and Characterization:

-

Dry the purified product in a desiccator or a vacuum oven.

-

Characterize the final product by determining its melting point and using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) if required.

-

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified reaction pathway for Fischer esterification.

References

- 1. chemimpex.com [chemimpex.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

Application of Methyl 5-nitro-1H-indazole-3-carboxylate in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-nitro-1H-indazole-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, primarily utilized as a versatile intermediate in the synthesis of a wide array of biologically active compounds. The presence of the nitro group at the 5-position and the methyl ester at the 3-position of the indazole scaffold provides strategic points for chemical modification, enabling the development of potent therapeutic agents. This document provides a comprehensive overview of its application, focusing on the synthesis of derivatives targeting infectious diseases and cancer, along with detailed experimental protocols and quantitative biological data.

Derivatives of the 5-nitroindazole core have demonstrated significant efficacy against protozoan parasites such as Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species (responsible for leishmaniasis).[1][2] The mechanism of action for these antiprotozoal agents is believed to involve the enzymatic reduction of the nitro group by parasite-specific nitroreductases, leading to the generation of cytotoxic reactive oxygen species (ROS) and subsequent oxidative stress within the parasite.[3][4]

Furthermore, the indazole scaffold is a well-established pharmacophore in oncology. Specifically, derivatives of 1H-indazole-3-carboxamide have been identified as potent inhibitors of p21-activated kinase 1 (PAK1), a serine/threonine kinase that is a key regulator of cell proliferation, survival, and migration.[5] Dysregulation of the PAK1 signaling pathway is implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.[6][7]

These application notes provide detailed synthetic and biological evaluation protocols to guide researchers in the utilization of this compound for the discovery and development of novel therapeutic agents.

Data Presentation

Antiprotozoal Activity of 5-Nitroindazole Derivatives

The following tables summarize the in vitro activity of various 5-nitroindazole derivatives against Trypanosoma cruzi and Leishmania species, as well as their cytotoxicity against mammalian cell lines.

Table 1: In Vitro Activity of 5-Nitroindazole Derivatives against Trypanosoma cruzi

| Compound ID | Modification from Core Scaffold | T. cruzi form | IC50 (µM) | Reference Drug (Benznidazole) IC50 (µM) | Selectivity Index (SI) |

| 16 | 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one | Epimastigotes | 0.49 | >10 | >487.80 |

| Intracellular Amastigotes | 0.41[8] | 0.57[9] | |||

| 24 | 1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one | Epimastigotes | 5.75 | >10 | - |

| Intracellular Amastigotes | 1.17[8] | 0.57[9] | |||

| 11 | N-benzyl-5-nitro-1H-indazole derivative | Epimastigotes | 1.00 - 8.75 | 25.22 | >12.41 to >256 |

| 12 | N-benzyl-5-nitro-1H-indazole derivative | Epimastigotes | 1.00 - 8.75 | 25.22 | >246.15 |

| Intracellular Amastigotes | <7 | 0.57[9] | |||

| 14 | N-benzyl-5-nitro-1H-indazole derivative | Epimastigotes | 1.00 - 8.75 | 25.22 | >12.41 to >256 |

| 17 | N-benzyl-5-nitro-1H-indazole derivative | Epimastigotes | 1.00 - 8.75 | 25.22 | >188.23 |

| Intracellular Amastigotes | <7 | 0.57[9] | |||

| 5a | 5-nitro-2-picolyl-indazolin-3-one | Epimastigotes | 1.1 ± 0.3 | - | > Nifurtimox |

| Trypomastigotes | 5.4 ± 1.0[3] |

Table 2: In Vitro Activity of 5-Nitroindazole Derivatives against Leishmania Species

| Compound ID | Modification from Core Scaffold | Leishmania Species | Parasite Stage | IC50 (µM) | CC50 (µM) (Mouse Macrophages) | Selectivity Index (SI) |

| VATR131 | 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | L. amazonensis | Amastigotes | 0.46 ± 0.01 | >402.6 | 875[2] |

| NV6 | 3-alkoxy-1-benzyl-5-nitroindazole derivative | L. amazonensis | Amastigotes | ≤ 5 | - | > 10 |

| L. infantum | Amastigotes | ≤ 5 | - | > 10 | ||

| L. mexicana | Amastigotes | ≤ 5 | - | > 10 | ||

| NV8 | 3-alkoxy-1-benzyl-5-nitroindazole derivative | L. amazonensis | Amastigotes | ≤ 5 | - | > 10 |

| L. infantum | Amastigotes | ≤ 5 | - | > 10 | ||

| L. mexicana | Amastigotes | ≤ 5 | - | > 10 | ||

| NV9 | 3-alkoxy-1-benzyl-5-nitroindazole derivative | L. amazonensis | Amastigotes | ≤ 5 | - | > 10 |

| NV10 | 3-alkoxy-1-benzyl-5-nitroindazole derivative | L. amazonensis | Amastigotes | ≤ 5 | - | > 10 |

| L. infantum | Amastigotes | ≤ 5 | - | > 10 | ||

| NV16 | 3-alkoxy-1-benzyl-5-nitroindazole derivative | L. amazonensis | Amastigotes | ≤ 5 | - | > 10 |

Anticancer Activity of 1H-Indazole-3-carboxamide Derivatives

Table 3: In Vitro PAK1 Kinase Inhibitory Activity

| Compound ID | Modification from Core Scaffold | Target | IC50 (nM) |

| Pak1-IN-1 | 1H-indazole-3-carboxamide derivative | PAK1 | 9.8[5] |

| NVS-PAK1-1 | 1H-indazole-3-carboxamide derivative | PAK1 | 5 |

| PAK2 | - |

Experimental Protocols

Synthesis of this compound

This protocol describes the esterification of 5-Nitroindazole-3-carboxylic acid to yield the title compound.

Materials:

-

5-Nitroindazole-3-carboxylic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Crushed ice

-

Ethanol (EtOH)

Procedure:

-

To a reaction mixture of 8 g (38.64 mmol) of 5-Nitroindazole-3-carboxylic acid in 80 cm³ of methanol, add concentrated H₂SO₄ (19.323 mmol) dropwise over a period of 30 minutes, maintaining the temperature below 10°C.[10]

-

Reflux the reaction mixture for 6 hours.[10]

-

Cool the reaction mass to room temperature.

-

Pour the cooled reaction mixture into crushed ice.[10]

-

Filter the resulting precipitate and recrystallize from ethanol to afford this compound as a yellow solid.[10]

In Vitro Assay against Trypanosoma cruzi Intracellular Amastigotes

This protocol is for determining the 50% inhibitory concentration (IC50) of test compounds against the intracellular replicative form of T. cruzi.

Materials:

-

Vero cells

-

T. cruzi trypomastigotes (e.g., CL tdTomato strain)

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Test compounds dissolved in DMSO

-

Benznidazole (positive control)

-

96-well black, clear-bottom imaging plates

-

Phosphate Buffered Saline (PBS)

-

4% Formaldehyde or Paraformaldehyde

-

DAPI or Hoechst stain

-

High-content imaging system

Procedure:

-

Host Cell Seeding: Seed Vero cells in a 96-well plate at a density of 4 x 10³ cells per well and incubate for 24 hours at 37°C and 5% CO₂.[11]

-

Infection: Infect the Vero cell monolayer with metacyclic trypomastigotes at a multiplicity of infection (MOI) of 10:1.[11][12]

-

Incubate the infected plates for 2 hours at 37°C and 5% CO₂.

-

Wash the wells twice with PBS to remove non-internalized parasites.[11]

-

Add fresh DMEM with 2% FBS and incubate for 48 hours to allow for the transformation of trypomastigotes into amastigotes.[11]

-

Compound Treatment: Prepare serial dilutions of the test compounds and benznidazole in DMEM with 2% FBS (final DMSO concentration ≤ 0.5%).

-

Add the compound dilutions to the infected cells and incubate for an additional 72-96 hours.

-

Imaging and Analysis:

-

Wash the wells with PBS.[11]

-

Fix the cells with 4% formaldehyde for 20 minutes.[11]

-

Wash with PBS and stain the nuclei with DAPI or Hoechst.[11]

-

Acquire images using a high-content imaging system.[11]

-

Quantify the number of intracellular amastigotes per host cell using image analysis software.[11]

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.[3]

-

In Vitro Assay against Leishmania Intracellular Amastigotes

This protocol is for determining the efficacy of test compounds against the intracellular amastigote form of Leishmania.

Materials:

-

Mouse peritoneal macrophages

-

Leishmania promastigotes (e.g., L. amazonensis)

-

RPMI-1640 medium

-

24-well culture plates with coverslips

-

Test compounds

-

Amphotericin B (positive control)

-

PBS

-

Giemsa stain

-

Light microscope

Procedure:

-

Macrophage Seeding: Seed mouse peritoneal macrophages (10⁶ cells/mL) in 24-well plates with coverslips and incubate for 2 hours at 33°C and 5% CO₂ to allow for adherence.[2]

-

Infection: Infect the macrophage monolayer with Leishmania promastigotes.

-

After 2 hours, wash the monolayer with PBS to remove non-adherent parasites.[2]

-

Compound Treatment: Add fresh medium containing serial dilutions of the test compounds or Amphotericin B.

-

Incubate for a specified period (e.g., 72 hours).

-

Staining and Analysis:

-

Fix the coverslips.

-

Stain with Giemsa.

-

Determine the percentage of infected macrophages and the mean number of amastigotes per macrophage by light microscopy.

-

Calculate the IC50 value.

-

PAK1 Kinase Inhibition Assay

This protocol describes a luminescent kinase assay to measure the inhibition of PAK1 activity.

Materials:

-

Recombinant PAK1 enzyme

-

PAKtide (substrate)

-

ATP

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well plates

-

Luminometer

Procedure:

-

Reaction Setup: In a 384-well plate, add 1 µl of the test compound or DMSO (vehicle control).[13]

-

Add 2 µl of PAK1 enzyme solution.[13]

-

Add 2 µl of a substrate/ATP mixture.[13]

-

Incubate at room temperature for 60 minutes.[13]

-

ADP Detection:

-

Measurement: Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[13]

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of action for 5-nitroindazole derivatives in protozoan parasites.

Caption: Simplified PAK1 signaling pathway and its inhibition by 1H-indazole-3-carboxamide derivatives.

Caption: General experimental workflow for the screening of anti-protozoal 5-nitroindazole derivatives.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer [thno.org]

- 8. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Nitroindazole-based compounds: further studies for activity optimization as anti-Trypanosoma cruzi agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 13. promega.com [promega.com]

The Strategic Utility of Methyl 5-nitro-1H-indazole-3-carboxylate in the Synthesis of Potent Kinase Inhibitors

Application Note & Protocol Guide for Researchers in Drug Discovery

Introduction: Methyl 5-nitro-1H-indazole-3-carboxylate serves as a pivotal starting material and key intermediate in the synthesis of a diverse range of kinase inhibitors. Its inherent structural features, including the indazole core—a known pharmacophore that mimics the purine scaffold of ATP—and the strategically placed nitro and carboxylate groups, offer medicinal chemists a versatile platform for molecular elaboration. The nitro group can be readily reduced to an amine, providing a vector for a variety of coupling reactions, while the methyl ester can be hydrolyzed to a carboxylic acid, enabling amide bond formation. This application note provides a comprehensive overview of the synthetic utility of this compound and detailed protocols for its conversion into advanced kinase inhibitor scaffolds.

Synthetic Pathways and Key Transformations

The journey from this compound to a potent kinase inhibitor typically involves a series of fundamental organic transformations. The general synthetic workflow allows for the introduction of diverse chemical moieties to modulate potency, selectivity, and pharmacokinetic properties.

Application Notes and Protocols: Derivatization of Methyl 5-nitro-1H-indazole-3-carboxylate at the N1 Position